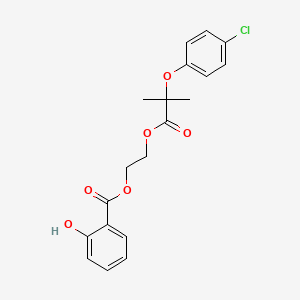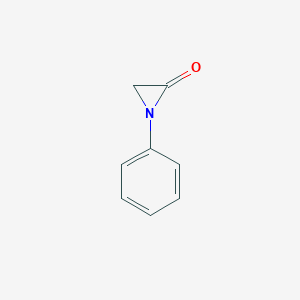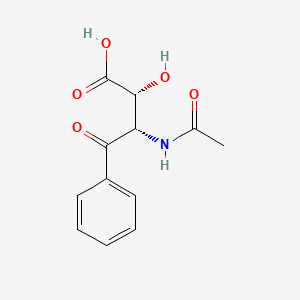
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is known for its unique structure, which includes a nitro group, an indene moiety, and a methanesulfonyl chloride group.
Métodos De Preparación
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride typically involves the reaction of 4-nitro-2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indene moiety.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in target molecules. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride can be compared with similar compounds such as (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride. The presence of the nitro group in this compound adds unique reactivity and potential biological activity compared to its non-nitro counterpart. Other similar compounds include various indene derivatives with different substituents, each exhibiting distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H10ClNO4S |
|---|---|
Peso molecular |
275.71 g/mol |
Nombre IUPAC |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c11-17(15,16)6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
Clave InChI |
OMBMWZFHAYSWJT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


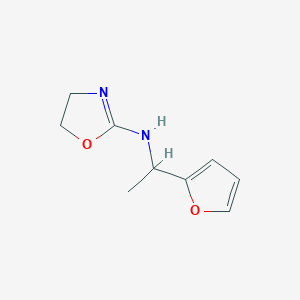
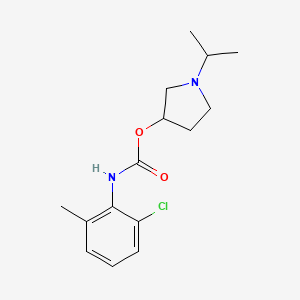
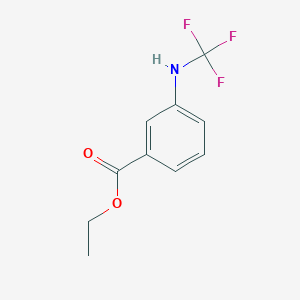
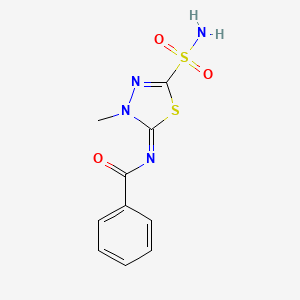
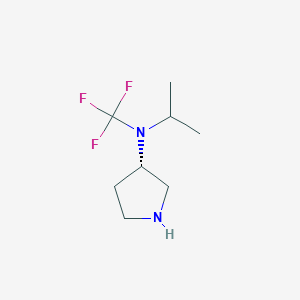
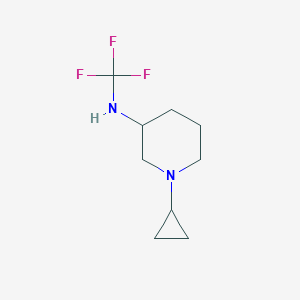
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
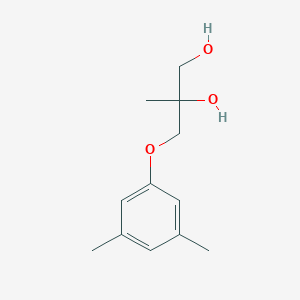

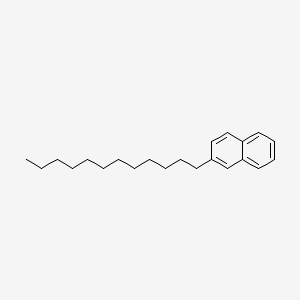
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
